5,5-Diethyl-2-(propan-2-yl)-1,3,2-dioxaborinane
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Overview
Description
5,5-Diethyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a boron atom integrated into a six-membered ring structure, which includes two oxygen atoms and three carbon atoms. The presence of boron in its structure makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of diethylboronic acid with isopropanol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronic acid. The general reaction scheme is as follows:
Diethylboronic acid+Isopropanol→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boron hydrides.
Substitution: The boron atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boron hydrides.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
5,5-Diethyl-2-(propan-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It is explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-2-(propan-2-yl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it a versatile compound in chemical and biological systems. The pathways involved include:
Formation of boron-oxygen bonds: This interaction is crucial in organic synthesis and material science.
Interaction with biomolecules: The compound can bind to proteins and nucleic acids, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
5,5-Diethyl-2-(propan-2-yl)-1,3,2-dioxaborinane: Similar in structure but with different substituents.
This compound: Another boron-containing heterocycle with a different ring structure.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both diethyl and isopropyl groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various applications.
Properties
CAS No. |
70740-59-9 |
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Molecular Formula |
C10H21BO2 |
Molecular Weight |
184.09 g/mol |
IUPAC Name |
5,5-diethyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO2/c1-5-10(6-2)7-12-11(9(3)4)13-8-10/h9H,5-8H2,1-4H3 |
InChI Key |
TYAHNEPQVJWDBK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(CC)CC)C(C)C |
Origin of Product |
United States |
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